Cas no 87-61-6 (1,2,3-Trichlorobenzene)

1,2,3-Trichlorobenzene structure
1,2,3-Trichlorobenzene structure
1,2,3-Trichlorobenzene
87-61-6
C6H3Cl3
181.447018861771
MFCD00000537
34426
87576341

1,2,3-Trichlorobenzene Properties

Names and Identifiers

    • 1,2,3-Trichlorobenzene
    • 1,2,6-Trichlorobenzene
    • Trichlorobenzene
    • 1,2,3-Trichlorobenzene solution
    • 1,2,3-TRICHLORBENZENE
    • 1,2,3-TRICHLORBENZOL
    • Diamond Green B
    • tri-chlorobenzene
    • Vic-Trichlorobenzene
    • 1,2,3-TCB
    • 1,2,3-Trichlorobenzene&nbsp
    • 1,2,3-Trichlorobenzene, 99% 5GR
    • 1.2.3-Trichlorobenzene 1g [87-61-6]
    • 1,2,3-Trichlorobenze
    • 1,2,3-Trichlorobenzene in Isooctane
    • 4,4-Diethoxybutyronitrile
    • Succinaldehydonitrile, diethyl acetal
    • 1,2,3-TRICHLOROBENZENE FOR SYNTHESIS
    • HSDB 882
    • 1,2,3-Trichlorobenzene 10 microg/mL in Acetonitrile
    • EC 201-757-1
    • 87-61-6
    • EINECS 201-757-1
    • Invalon TC
    • DTXSID8026193
    • 10-Oxapalitic acid
    • FT-0606226
    • 1,2,3-Trichlorobenzene, 99%
    • EINECS 234-413-4
    • NSC43432
    • AI3-15516
    • FT-0606225
    • AI3-08095
    • NCGC00091850-04
    • 1,2,3-Trichlorobenzene 10 microg/mL in Cyclohexane
    • 3907-98-0
    • T0377
    • NUR9777IK4
    • MLS002415671
    • Benzene, 1,2,3-trichloro-, radical ion(1-)
    • Benzene, trichloro-
    • 1,2,3-TRICHLOROBENZENE [MI]
    • SCHEMBL23239
    • MFCD00000537
    • LS-163986
    • NCGC00259662-01
    • HSDB 1502
    • TBZ (CHRIS Code)
    • benzene, 1,2,3-trichloro
    • 1,6-Trichlorobenzene
    • AKOS007930300
    • NSC-43432
    • Pyranol 1478
    • NCGC00091850-01
    • EN300-83456
    • BIDD:ER0649
    • SMR001370869
    • Trichlorbenzol (alle Isomeren ausser 1,2,4-Trichlorbenzol)
    • Tox21_202113
    • Trichlorobenzene (1,2,3-)
    • NCGC00091850-03
    • NCGC00091850-02
    • NCGC00254273-01
    • 1,2,3-Trichlorobenzene, analytical standard
    • UNII-5K7N3LID79
    • Trichlorbenzene
    • LS-1868
    • 1,2,3-Trichlorobenzene, PESTANAL(R), analytical standard
    • Q1917053
    • 1,2,3-Trichloro-Benzene
    • Tox21_300501
    • Trichlorobenzene, 1,2,3-
    • HMS3039D12
    • 109 - EQSD Directive - Low Level Organophosphorus & Chlorinated Solvents
    • CK1107
    • Benzene, 1,2,3-trichloro-; 1,2,3-Trichlorobenzene; 1,2,6-Trichlorobenzene; NSC 43432; vic-Trichlorobenzene
    • 1,2,3-Trichlorobenzene 1000 microg/mL in Methanol
    • *Chlorobenzens
    • Trichlorobenzenes
    • 56 - EQSD Directive - Low Level Organophosphorus & Chlorinated Solvents
    • CHEMBL46557
    • 1,2,3-TRICHLOROBENZENE [HSDB]
    • InChI=1/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3
    • BRN 0956882
    • Benzene,2,3-trichloro-
    • 1,2-dichlorochlorobenzene
    • Trichlorobencenos [Spanish]
    • NSC 43432
    • 1,3-Trichlorobenzene
    • CAS-87-61-6
    • 1,2,3-TRICHLOROBENZENE (D3)
    • 12002-48-1
    • UNII-NUR9777IK4
    • Trichlorobencenos
    • CCRIS 5944
    • DTXCID706193
    • 1,2,3-Trichlorobenzene 5000 microg/mL in Methanol
    • 51703-47-0
    • 1,2,3-Trichlorobenzene 100 microg/mL in Isooctane
    • Chlorinated Aromatics-Mix 2 10 microg/mL in Cyclohexane
    • CHEBI:35289
    • Benzene, 1,2,3-trichloro-
    • 1,2,3-trichlorbenzen
    • 1,2,3-Trichlorobenzene (ACI)
    • 1,2,3-Trichlorobenzene,99%
    • NS00004401
    • 1 pound not2 pound not3-Trichlorobenzene
    • DB-057010
    • 1ST000673
    • +Expand
    • MFCD00000537
    • RELMFMZEBKVZJC-UHFFFAOYSA-N
    • 1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H
    • ClC1C(Cl)=C(Cl)C=CC=1
    • 956882

Computed Properties

  • 179.93000
  • 0
  • 0
  • 0
  • 179.930033
  • 9
  • 84.3
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0

Experimental Properties

  • 3.64680
  • 0.00000
  • 9630
  • 1.5693 (estimate)
  • Insoluble
  • 218-219 °C(lit.)
  • 51-53 °C (lit.)
  • 0.07 mmHg ( 25 °C)
  • Fahrenheit: 260.6 ° f
    Celsius: 127 ° c
  • 0.02g/l
  • 5000 μg/mL in methanol
  • Colorless liquid or plate crystal (in alcohol)
  • Insoluble in water, slightly soluble in ethanol, easily soluble in ether \ benzene \ petroleum ether \ carbon disulfide \ chlorinated hydrocarbons and other organic solvents
  • 1,69 g/cm3

1,2,3-Trichlorobenzene Security Information

1,2,3-Trichlorobenzene Customs Data

  • 29036990
  • China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,2,3-Trichlorobenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Phosphorodichloridic acid, phenyl ester ,  Tetrachlorophenylphosphorane
Reference
A simple direct procedure for the regiospecific preparation of chloro aromatic compounds
Bay, Elliott; et al, Journal of Organic Chemistry, 1988, 53(12), 2858-9

Synthetic Circuit 2

Reaction Conditions
Reference
Product class 2: chloroarenes
Stanforth, S. P., Science of Synthesis, 2007, 31, 79-120

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ;  24 h, rt
Reference
Photoinduced FeCl3-Catalyzed Chlorination of Aromatic Sulfonyl Chloride via Extrusion of SO2 at Room Temperature
Deng, Mingjing; et al, Organic Letters, 2023, 25(24), 4576-4580

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Synthesis and properties of aryl polyfluoromethyl ethers and thio ethers
Langlois, B.; et al, Annales de Chimie (Paris, 1984, 9(6), 729-41

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Ammonia ,  Sodium amide
Reference
Synthesis and properties of aryl polyfluoromethyl ethers and thio ethers
Langlois, B.; et al, Annales de Chimie (Paris, 1984, 9(6), 729-41

Synthetic Circuit 6

Reaction Conditions
Reference
Participation of oligochlorobenzenes in the base-catalyzed halogen dance
Mach, Martin H.; et al, Journal of Organic Chemistry, 1980, 45(23), 4660-6

Synthetic Circuit 7

Reaction Conditions
Reference
Methods for the preparation of meta-dichlorobenzene
Krimer, M. Z.; et al, Buletinul Academiei de Stiinte a Republicii Moldova, 1991, (4), 59-65

Synthetic Circuit 8

Reaction Conditions
Reference
Participation of oligochlorobenzenes in the base-catalyzed halogen dance
Mach, Martin H.; et al, Journal of Organic Chemistry, 1980, 45(23), 4660-6

Synthetic Circuit 9

Reaction Conditions
Reference
Specific characteristics of complete heterogeneous catalytic oxidation of chlorobenzene
Belokopytov, Yu. V., Ekotekhnologii i Resursosberezhenie, 1994, (4), 56-61

Synthetic Circuit 10

Reaction Conditions
Reference
Method for separating a trihalobenzene isomer
, European Patent Organization, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Participation of oligochlorobenzenes in the base-catalyzed halogen dance
Mach, Martin H.; et al, Journal of Organic Chemistry, 1980, 45(23), 4660-6

Synthetic Circuit 12

Reaction Conditions
Reference
Formation of polychlorinated biphenyls and chlorinated benzenes by heating of bis(2,4-dichlorobenzoyl) peroxide
Jan, J.; et al, Chemosphere, 1990, 20(1-2), 21-6

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Cyclohexane
Reference
Photochemistry of polychlorinated phenoxyphenols: photochemistry of 3,4,5,6-tetrachloro-2-(pentachlorophenoxy)phenol
Freeman, Peter K.; et al, Journal of Agricultural and Food Chemistry, 1983, 31(4), 775-80

Synthetic Circuit 14

Reaction Conditions
Reference
Process for the preparation of 1,2-dichlorobenzene via hydrogenation of 1,2,4-trichlorobenzene over spinel-supported platinum
, European Patent Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) Catalysts: Potassium carbonate
Reference
Thermolytic surface-reaction of benzene and iron(III) chloride to form chlorinated dibenzo-p-dioxins and dibenzofurans
Nestrick, T. J.; et al, Chemosphere, 1987, 16(4), 777-90

Synthetic Circuit 16

Reaction Conditions
Reference
Substitutive chlorination of organic compounds with molecular chlorine in the presence of a chlorinated product as an initiator
, European Patent Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium iodide
2.1 Catalysts: Cyclohexane
Reference
Photochemistry of polychlorinated phenoxyphenols: photochemistry of 3,4,5,6-tetrachloro-2-(pentachlorophenoxy)phenol
Freeman, Peter K.; et al, Journal of Agricultural and Food Chemistry, 1983, 31(4), 775-80

Synthetic Circuit 18

Reaction Conditions
Reference
Participation of oligochlorobenzenes in the base-catalyzed halogen dance
Mach, Martin H.; et al, Journal of Organic Chemistry, 1980, 45(23), 4660-6

Synthetic Circuit 19

Reaction Conditions
Reference
Participation of oligochlorobenzenes in the base-catalyzed halogen dance
Mach, Martin H.; et al, Journal of Organic Chemistry, 1980, 45(23), 4660-6

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrofluoric acid
2.1 Reagents: Ammonia ,  Sodium amide
Reference
Synthesis and properties of aryl polyfluoromethyl ethers and thio ethers
Langlois, B.; et al, Annales de Chimie (Paris, 1984, 9(6), 729-41

1,2,3-Trichlorobenzene Raw materials

1,2,3-Trichlorobenzene Related Literature